molecular formula C11H20Cl3N3 B2478399 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride CAS No. 1779124-34-3

5-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

Cat. No.: B2478399
CAS No.: 1779124-34-3
M. Wt: 300.65
InChI Key: JXCQCQNXPLGYRQ-UHFFFAOYSA-N
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Description

“5-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride” is a chemical compound. It is a derivative of piperidine, which is an important synthetic fragment for designing drugs . The compound has a molecular weight of 250.17 g/mol and its formula is C10H17Cl2N3 .

Scientific Research Applications

Chemical Synthesis and Evaluation

  • A study by Dounay et al. (2009) explored the synthesis and pharmacological evaluation of aminopyrimidine series as 5-HT1A agonists, including compounds structurally related to 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride. This work highlights the development and analysis of novel compounds targeting serotonin receptors, which are crucial in neuroscience research (Dounay et al., 2009).

Molecular Structure Investigations

  • Shawish et al. (2021) conducted molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Their research provides insights into the intermolecular interactions and molecular packing of such compounds, contributing to our understanding of their chemical behavior (Shawish et al., 2021).

Pharmacological Characterization

  • Deseure et al. (2002) studied the effects of 5-HT(1A) receptor agonists in a rat model of trigeminal neuropathic pain, providing evidence for the analgesic properties of compounds structurally related to this compound (Deseure et al., 2002).

Asymmetric Hydrogenation

  • Glorius et al. (2004) introduced a method for the asymmetric hydrogenation of pyridines, which is pivotal in the formation of piperidines with multiple chiral centers. This work is significant for the synthesis of complex amines including derivatives of 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine (Glorius et al., 2004).

Key Intermediate in Kinase Inhibitors

  • Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in developing potent kinase inhibitors. This research sheds light on the synthetic pathways crucial for pharmaceutical developments related to this compound (Zhang et al., 2009).

Conformational Analysis

  • Ribet et al. (2005) performed a conformational analysis and crystal structure study of a compound structurally related to this compound. Their work provides valuable insights into the structural properties of such compounds (Ribet et al., 2005).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “5-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride”, is an important task of modern organic chemistry . Future research could focus on the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Properties

IUPAC Name

5-methyl-N-piperidin-4-ylpyridin-2-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;;;/h2-3,8,10,12H,4-7H2,1H3,(H,13,14);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCQCQNXPLGYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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